

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

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Compound of Interest

Compound Name: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

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THIQ derivatives have been synthesized and identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial enzymes in cancer progression. DHFR is essential for the synthesis of nucleic acids and amino acids, while CDK2 is a key regulator of the cell cycle.

A recent study synthesized novel 5,6,7,8-tetrahydroisoquinolines and evaluated their anticancer activity.[3] The results demonstrated that specific derivatives are potent inhibitors of both DHFR and CDK2, with inhibitory concentrations (IC50) comparable or superior to established drugs.[3]

Table 1: Comparative Inhibition of DHFR and CDK2

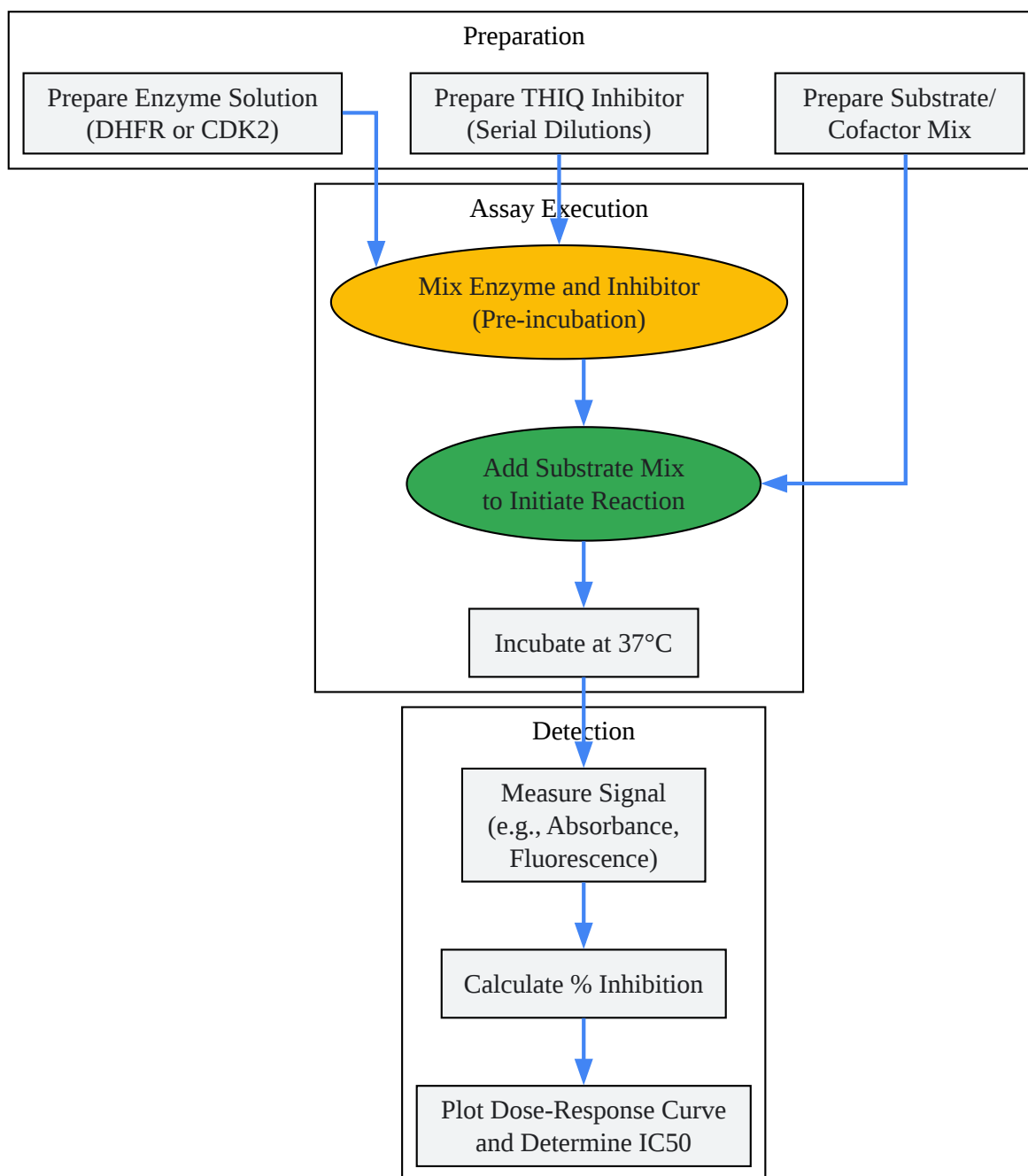
Compound	Target Enzyme	IC50 (μM)	Reference Inhibitor	Ref. Inhibitor IC50 (μM)
Compound 8d	DHFR	0.199	Methotrexate	0.131
Compound 7e	CDK2	0.149	Roscovitine	0.380

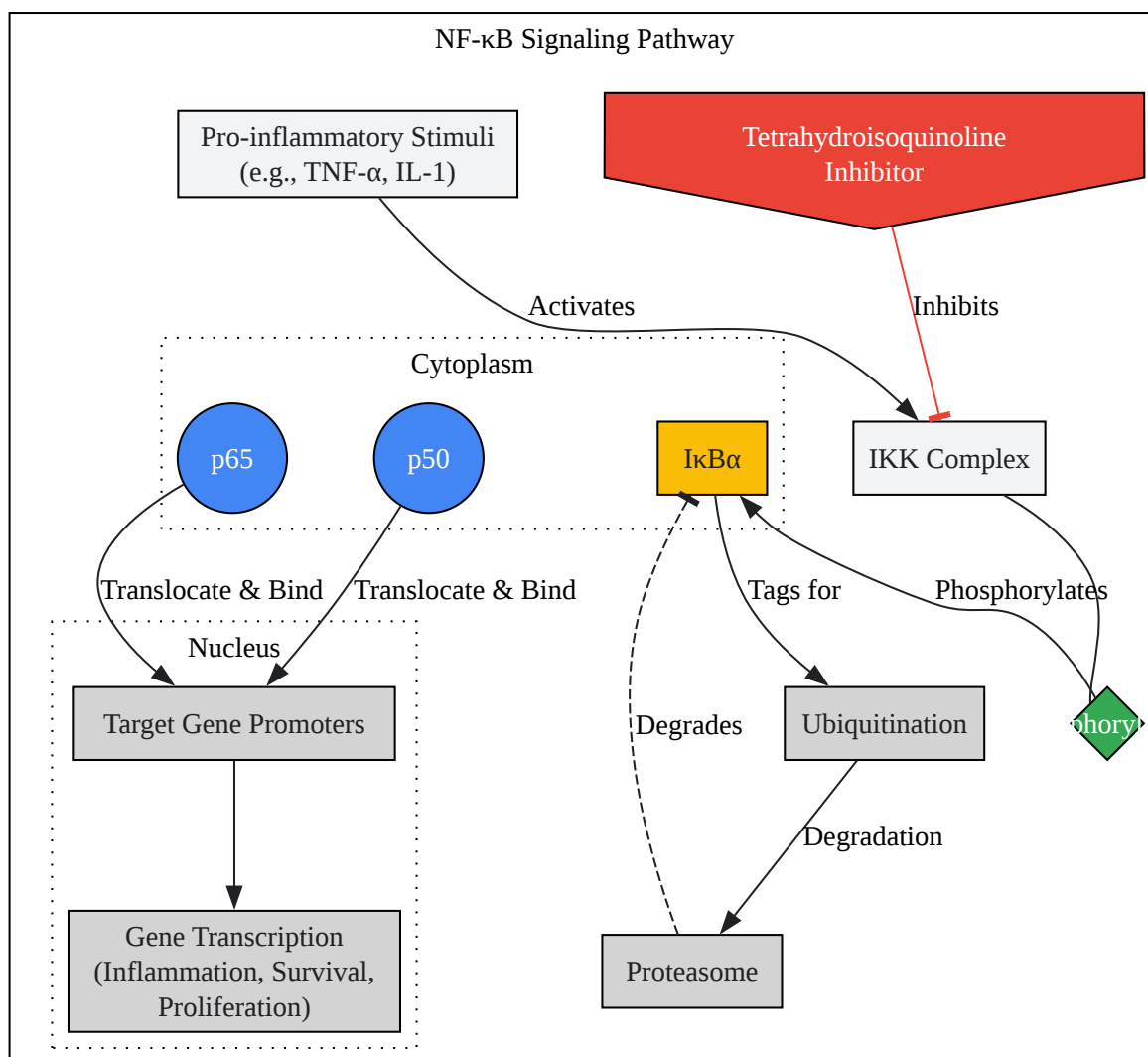
Data sourced from a 2024 study on novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors.[3]

The data indicates that while Methotrexate is a slightly more potent DHFR inhibitor, the THIQ derivative Compound 8d shows significant inhibitory activity.^[3] Notably, Compound 7e is a more potent inhibitor of CDK2 than the reference compound, Roscovitine.^[3]

Experimental Protocol: DHFR and CDK2 Inhibition Assay

The inhibitory activity of the synthesized THIQ compounds against DHFR and CDK2 was determined using commercially available assay kits. The general workflow for such an enzymatic assay is outlined below.





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References

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- 2. researchgate.net [researchgate.net]
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